molecular formula C21H24N6O4S B2413986 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 950467-27-3

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B2413986
CAS No.: 950467-27-3
M. Wt: 456.52
InChI Key: ABGQOLZXTZVXBW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and its structure includes a benzodioxole moiety and a thiazolopyrimidine derivative. The compound's structural complexity suggests multiple potential interactions with biological targets.

Structural Information

PropertyValue
Molecular FormulaC21H26N4O3
Molecular Weight382.46 g/mol
SMILESC1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H26N4O3/c22-18...

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazolo[4,5-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related benzodioxole derivatives have reported bactericidal effects against several pathogenic strains, indicating that the compound could possess similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Enzymes : The thiazolo[4,5-d]pyrimidine ring is known to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety may enhance binding affinity to neurotransmitter receptors or other cellular targets, influencing signaling pathways related to cell survival and apoptosis.

Study 1: Antitumor Efficacy

A study conducted on synthesized derivatives of thiazolo[4,5-d]pyrimidines revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that compounds with benzodioxole substitutions showed improved potency .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds in the benzodioxole family. The results indicated effective inhibition of Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential for compounds structurally similar to this compound .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(12-23-19)11-17(28)22-10-14-3-4-15-16(9-14)31-13-30-15/h3-4,9,12H,2,5-8,10-11,13H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQOLZXTZVXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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